molecular formula C14H24O4 B14013925 3-(Octyloxy)-3-oxopropyl acrylate

3-(Octyloxy)-3-oxopropyl acrylate

Cat. No.: B14013925
M. Wt: 256.34 g/mol
InChI Key: MBZFNRXITUGWEA-UHFFFAOYSA-N
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Description

3-(Octyloxy)-3-oxopropyl acrylate: is an organic compound that belongs to the family of acrylate esters It is characterized by the presence of an acrylate group attached to a propyl chain, which is further substituted with an octyloxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octyloxy)-3-oxopropyl acrylate typically involves the esterification of acrylic acid with 3-(octyloxy)-3-oxopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a coiled reactor where a stream of acryloyl chloride solution is mixed with a stream of 3-(octyloxy)-3-oxopropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: 3-(Octyloxy)-3-oxopropyl acrylate can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 3-(octyloxy)-3-oxopropanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild heating.

Major Products:

    Polymerization: Polymers with varying molecular weights and properties.

    Hydrolysis: Acrylic acid and 3-(octyloxy)-3-oxopropanol.

    Substitution: Substituted acrylates with different functional groups.

Mechanism of Action

The mechanism of action of 3-(Octyloxy)-3-oxopropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties. The octyloxy group provides hydrophobic characteristics, while the ketone group can participate in further chemical modifications .

Comparison with Similar Compounds

Uniqueness: 3-(Octyloxy)-3-oxopropyl acrylate is unique due to the presence of both an octyloxy group and a ketone group, which impart distinct hydrophobic and reactive properties. This combination makes it suitable for specific applications in polymer chemistry and materials science where tailored properties are required.

Properties

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

octyl 3-prop-2-enoyloxypropanoate

InChI

InChI=1S/C14H24O4/c1-3-5-6-7-8-9-11-17-14(16)10-12-18-13(15)4-2/h4H,2-3,5-12H2,1H3

InChI Key

MBZFNRXITUGWEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCOC(=O)C=C

Origin of Product

United States

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